1-Bromohexane
Overview
Description
1-Bromohexane is an organobromine compound with the chemical formula C6H13Br. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.
Mechanism of Action
Target of Action
1-Bromohexane, an organobromine compound with the formula Br(CH2)5CH3 , primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many chemical reactions, particularly in organic synthesis.
Mode of Action
This compound acts as an alkylating agent . It reacts with nucleophiles, such as amines or thiols, to form covalent bonds . This reaction allows for the introduction of alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties . In the synthesis of alkyl bromides, this compound reacts with the electrophilic carbon atom of the alkyl halide to form a new carbon-bromine bond .
Biochemical Pathways
It’s known that this compound can form grignard reagents . Grignard reagents are a class of organometallic compounds that are commonly used in organic synthesis. They can participate in a wide variety of reactions, potentially affecting multiple biochemical pathways.
Pharmacokinetics
For instance, this compound is a colorless liquid with a boiling point of 154.9±3.0 °C at 760 mmHg . It’s insoluble in water but soluble in alcohol and ether . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its reactivity with nucleophiles and its ability to form grignard reagents , it can be inferred that this compound could potentially alter the structure of target molecules and induce the synthesis of new compounds.
Biochemical Analysis
Biochemical Properties
1-Bromohexane plays a significant role in biochemical reactions, particularly in the alkylation of nucleophiles. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can further react with biomolecules such as proteins and DNA . These interactions are crucial for understanding the compound’s biochemical properties and potential toxicological effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates and oxidative stress. Furthermore, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function and health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and cellular damage. At high doses, it can lead to severe toxicity and adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. Understanding the dosage effects of this compound is essential for assessing its safety and potential risks in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with biomolecules . The compound can also interact with cofactors such as glutathione, which plays a role in detoxification processes. The effects of this compound on metabolic flux and metabolite levels are important for understanding its biochemical properties and potential toxicological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can bind to albumin, a plasma protein that helps transport hydrophobic molecules in the bloodstream. The localization and accumulation of this compound in specific tissues and organs are important factors to consider when assessing its biological effects and potential risks.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action and potential effects on cellular function.
Preparation Methods
1-Bromohexane is typically synthesized through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions generally involve the use of a radical initiator such as peroxides or ultraviolet light to facilitate the addition process.
In industrial settings, this compound can be produced on a larger scale using similar methods, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
1-Bromohexane undergoes various chemical reactions typical of alkyl bromides:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines. .
Formation of Grignard Reagents: this compound can react with magnesium in dry ether to form hexylmagnesium bromide, a Grignard reagent. .
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form hexene.
Scientific Research Applications
1-Bromohexane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Material Science: This compound is used in the preparation of specialized polymers and materials with unique properties.
Biological Studies: It is employed in the modification of biomolecules and the study of alkylation reactions in biological systems.
Comparison with Similar Compounds
1-Bromohexane can be compared with other similar compounds such as 1-Bromobutane, 1-Bromododecane, and 2-Bromohexane . While all these compounds are alkyl bromides, their reactivity and applications can vary based on the length of the carbon chain and the position of the bromine atom. For instance, 1-Bromobutane has a shorter carbon chain and is used in different synthetic applications compared to this compound. Similarly, 2-Bromohexane, with the bromine atom on the second carbon, exhibits different reactivity patterns in substitution and elimination reactions .
Properties
IUPAC Name |
1-bromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021929 | |
Record name | 1-Bromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021929 | |
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Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |
Record name | 1-Bromohexane | |
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Vapor Pressure |
3.9 [mmHg] | |
Record name | 1-Bromohexane | |
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CAS No. |
111-25-1 | |
Record name | 1-Bromohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Bromohexane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMOHEXANE | |
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Record name | Hexane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromohexane | |
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Record name | 1-bromohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMOHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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